Quanolirone I
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Overview
Description
Quanolirone I is a natural product found in Streptomyces with data available.
Scientific Research Applications
Inhibition of Human Cytomegalovirus Protease
Quanolirone I has been identified as an inhibitor of human cytomegalovirus (HCMV) protease. Studies have isolated this compound, along with Quanolirone II and galtamycin, from the fermentation broth of Streptomyces sp. WC76535. These compounds have shown inhibitory activity against HCMV protease, with this compound exhibiting an IC50 value of 14 microM (Qian-Cutrone et al., 1998).
Potential in Psychopharmacological Research
Though not directly related to this compound, Benzquinamide, a similar compound, has been researched for its potential as an antianxiety drug. This research provides context for the potential psychopharmacological applications of compounds like this compound (Scriabine et al., 1963).
General Impact on Scientific Discovery
While not specific to this compound, the study of new compounds, including this compound, aligns with the broader process of scientific discovery in the field of medicine and pharmacology. Karl Popper's work on the logic of scientific discovery elucidates the complexities and challenges in this field, highlighting the importance of well-structured scientific inquiries and experiments (Popper, 1977).
Applications in Drug Discovery and Development
The research and development of new drugs, like this compound, play a significant role in advancing medical science. The discovery process integrates chemistry, pharmacology, and clinical sciences, as discussed in Drews' work on drug discovery (Drews, 2000).
Properties
Molecular Formula |
C37H42O13 |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
2-[4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C37H42O13/c1-14-9-21-20(23(38)10-14)11-22-31(36(21)44)35(43)19-6-5-18(34(42)30(19)37(22)45)26-13-27(33(41)17(4)46-26)50-28-8-7-25(15(2)47-28)49-29-12-24(39)32(40)16(3)48-29/h5-6,9-11,15-17,24-29,32-33,38-42,44H,7-8,12-13H2,1-4H3 |
InChI Key |
WIJGEWVJMHOFER-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)OC7CC(C(C(O7)C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)OC7CC(C(C(O7)C)O)O |
Synonyms |
quanolirone I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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